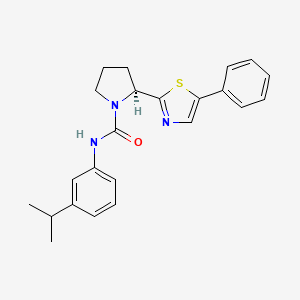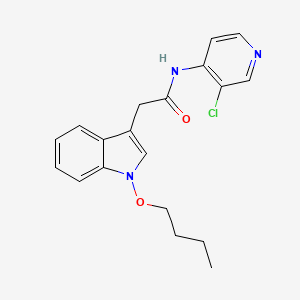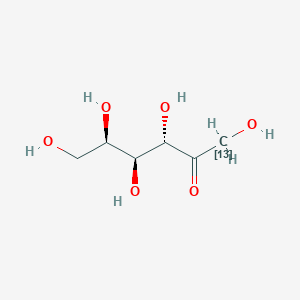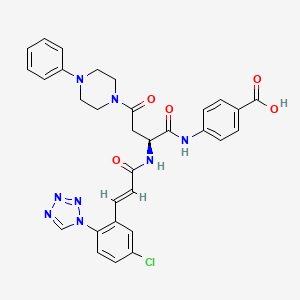
D-Gulose-18O6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Gulose-18O6 is a rare aldohexose sugar, which is an epimer of D-galactose It is a monosaccharide that is not commonly found in nature
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Gulose can be synthesized from disaccharide lactitol using microbial and chemical methods. When an M31 strain of Agrobacterium tumefaciens is grown in a mineral salt medium at 30°C containing 1.0% lactitol as the sole carbon source, a keto-sugar is efficiently accumulated in the supernatant. This oxidation from lactitol to the keto-sugar is caused by M31 cells grown with medium containing a disaccharide unit, including sucrose, lactitol, lactose, maltose, or maltitol. The keto-sugar product is then reduced by chemical hydrogenation and hydrolyzed to D-Gulose, D-galactose, and D-sorbitol by acid hydrolysis .
Industrial Production Methods: The industrial production of D-Gulose involves the use of microbial fermentation and chemical synthesis. The microbial method utilizes specific strains of bacteria that can convert lactitol to D-Gulose. The chemical synthesis method involves the reduction of keto-sugars followed by hydrolysis to obtain D-Gulose.
Types of Reactions:
Oxidation: D-Gulose can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form sugar alcohols such as D-sorbitol.
Isomerization: D-Gulose can be isomerized to form other monosaccharides such as D-fructose and D-allulose.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hypohalites.
Reduction: Sodium borohydride is commonly used for reduction reactions.
Isomerization: Base catalysts such as aqueous sodium hydroxide are used for isomerization reactions.
Major Products:
Oxidation: Oxidized derivatives of D-Gulose.
Reduction: D-sorbitol.
Isomerization: D-fructose and D-allulose.
Applications De Recherche Scientifique
D-Gulose has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various rare sugars and sugar derivatives.
Biology: D-Gulose is studied for its potential biological activities, including its role as an immunosuppressant and its protective effects against liver damage.
Industry: D-Gulose is used in the production of low-calorie sweeteners and as a functional ingredient in food products.
Mécanisme D'action
The mechanism of action of D-Gulose involves its interaction with specific molecular targets and pathways. For example, in its role as an immunosuppressant, D-Gulose may inhibit the activation of certain immune cells, thereby reducing inflammation. In the context of its protective effects against liver damage, D-Gulose may act by scavenging reactive oxygen species and reducing oxidative stress.
Comparaison Avec Des Composés Similaires
D-Gulose is similar to other rare sugars such as D-allose, D-altrose, and D-allulose. it is unique in its specific biological activities and potential applications. For instance, while D-allose is known for its anticancer properties, D-Gulose is studied for its immunosuppressive effects. Other similar compounds include:
D-Allose: A C-3 epimer of D-glucose with anticancer properties.
D-Altrose: A C-2 epimer of D-allose with potential biological activities.
D-Allulose: An aldose-ketose isomer of D-allose with low-calorie sweetening properties.
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
192.15 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2,3,4,5,6-pentakis(18O)(oxidanyl)hexan(18O)al |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6-/m0/s1/i7+2,8+2,9+2,10+2,11+2,12+2 |
Clé InChI |
GZCGUPFRVQAUEE-SQEQOMJESA-N |
SMILES isomérique |
C([C@H]([C@@H]([C@H]([C@H](C=[18O])[18OH])[18OH])[18OH])[18OH])[18OH] |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,3Z,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B12405479.png)





![4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12405512.png)




![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12405550.png)

